Home > Products > Screening Compounds P142871 > Bis(4-methoxy-1,4'-bipiperidine); oxalic acid
Bis(4-methoxy-1,4'-bipiperidine); oxalic acid - 1820614-88-7

Bis(4-methoxy-1,4'-bipiperidine); oxalic acid

Catalog Number: EVT-1739588
CAS Number: 1820614-88-7
Molecular Formula: C24H46N4O6
Molecular Weight: 486.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bis(4-methoxy-1,4'-bipiperidine); oxalic acid is a chemical compound that belongs to the class of piperidine derivatives. This compound features a bipiperidine structure where two piperidine rings are connected by a methylene bridge and substituted with methoxy groups. The inclusion of oxalic acid suggests that it may form a salt or complex with this dicarboxylic acid, potentially influencing its solubility and biological activity.

Source

The compound can be synthesized from commercially available starting materials, including various substituted piperidines and methoxybenzoyl derivatives. Its synthesis involves multiple steps that include protection of amines, oxidation, and subsequent coupling reactions to achieve the desired structure. The final product is often characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity.

Classification

Bis(4-methoxy-1,4'-bipiperidine); oxalic acid can be classified as an organic compound with potential applications in medicinal chemistry, particularly as a ligand for biological receptors or as a precursor in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of Bis(4-methoxy-1,4'-bipiperidine); oxalic acid can be achieved through several methods:

  1. Initial Formation: The synthesis typically begins with 1,2,3,6-tetrahydropyridine, which is reacted with benzoyl chloride to protect the secondary amine. This forms a benzamide intermediate.
  2. Oxidation: The double bond in the intermediate is oxidized using meta-chloroperoxybenzoic acid to form an epoxide.
  3. Ring Opening: The epoxide undergoes ring opening in the presence of substituted 4-benzoylpiperidine hydrochloride salts under basic conditions, yielding tertiary amino alcohol intermediates.
  4. Formation of Target Compound: These intermediates are then subjected to N-alkylation with various substituted benzyl halides, followed by hydrolysis to remove protective groups, resulting in the desired bipiperidine structure.
  5. Salt Formation: Finally, the compound can be converted into its oxalate salt form by reacting it with oxalic acid under acidic conditions .
Molecular Structure Analysis

The molecular structure of Bis(4-methoxy-1,4'-bipiperidine); oxalic acid consists of two piperidine rings connected by a methylene bridge and substituted with methoxy groups at the para position relative to the nitrogen atoms.

Structural Data

  • Molecular Formula: C14_{14}H20_{20}N2_2O4_4
  • Molecular Weight: Approximately 280.33 g/mol
  • Structural Features:
    • Two piperidine rings
    • Methoxy substituents
    • Oxalic acid moiety

The three-dimensional conformation can be elucidated using X-ray crystallography or computational methods like density functional theory (DFT) to optimize the geometry and predict molecular interactions .

Chemical Reactions Analysis

Bis(4-methoxy-1,4'-bipiperidine); oxalic acid can participate in various chemical reactions:

  1. Ligand Formation: It acts as a ligand for metal ions in coordination chemistry.
  2. Reactivity with Electrophiles: The nitrogen atoms in the piperidine rings can act as nucleophiles in electrophilic substitution reactions.
  3. Deprotection Reactions: Under acidic conditions, protective groups can be removed to yield free amines for further functionalization.

These reactions are critical for developing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties .

Mechanism of Action

The mechanism of action for compounds like Bis(4-methoxy-1,4'-bipiperidine); oxalic acid often involves interaction with specific biological targets such as sigma receptors or other neurotransmitter systems:

  • Binding Affinity: The methoxy groups may enhance binding affinity for certain receptors due to favorable interactions such as hydrogen bonding or π-π stacking.
  • Biological Activity: The compound may exhibit pharmacological effects by modulating receptor activity or influencing signal transduction pathways.

Quantitative structure-activity relationship (QSAR) studies could provide insights into how structural modifications impact biological efficacy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water due to its organic nature.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to moisture and air.
  • Reactivity: Exhibits typical reactivity associated with amines and ethers; may undergo hydrolysis or oxidation under certain conditions.

Relevant data on melting point, boiling point, and spectral characteristics (NMR, IR) would provide further insight into its physical properties .

Applications

Bis(4-methoxy-1,4'-bipiperidine); oxalic acid has potential applications in several scientific fields:

  1. Medicinal Chemistry: As a lead compound for developing new drugs targeting sigma receptors or other neurological pathways.
  2. Coordination Chemistry: Used in synthesizing metal complexes for catalysis or materials science.
  3. Biological Research: Investigated for its effects on cellular signaling pathways and potential therapeutic applications in neuropharmacology.

The versatility of this compound makes it a valuable subject for further research aimed at exploring its full range of biological activities and practical applications .

Introduction to Cholinergic Biomarkers and Therapeutic Targets

Role of Vesicular Acetylcholine Transporter (VAChT) in Neurodegenerative Disorders

VAChT’s function extends beyond ACh transport—it maintains the neurotransmitter equilibrium essential for synaptic plasticity. In AD, post-mortem studies reveal up to 90% VAChT loss in cortical regions, preceding widespread neuronal death. This depletion disrupts ACh release, impairing memory consolidation and retrieval [2] . PET and SPECT imaging using VAChT-targeted radiotracers (e.g., [¹⁸F]FEOBV) quantifies cholinergic deficits in prodromal stages, enabling early intervention. For instance, VAChT occupancy in the olfactory mucosa of mild cognitive impairment (MCI) patients correlates with cerebrospinal fluid tau levels, establishing its biomarker utility .

Structurally, human VAChT adopts a lumen-facing conformation with 12 transmembrane helices. Cryo-EM analyses reveal two functional sites:

  • Substrate-binding pocket: Accommodates ACh through hydrogen bonds between the quaternary ammonium group and residues Tyr470/Leu471, coupled with π-cation interactions [8].
  • Allosteric site: Binds inhibitors like vesamicol distal to the ACh site, inducing conformational rigidity that blocks proton gradient-driven transport [8].

Table 1: Functional Sites of VAChT

SiteKey ResiduesLigand InteractionsBiological Impact
Substrate-bindingTyr470, Leu471H-bonding with ACh; π-cation stackingACh recognition and vesicular accumulation
Vesamicol allostericPhe453, Tyr338Hydrophobic packing; van der Waals contactsTransport inhibition via conformational lock

These structural insights rationalize VAChT’s dual role: as a biomarker for neuronal health and as a therapeutic target for modulating cholinergic signaling. Ligands disrupting vesamicol’s binding mode could potentially restore ACh flux in degenerating neurons [8].

Structural Evolution of VAChT Ligands: From Vesamicol to Bipiperidine Derivatives

The quest for selective VAChT ligands began with vesamicol (trans-2-(4-phenylpiperidino)cyclohexanol), a high-affinity but non-selective inhibitor. Despite its sub-micromolar VAChT binding (Ki = 33.9 nM in rat brain membranes), vesamicol exhibits equipotent affinity for sigma receptors (σ12), confounding in vivo specificity [2] [4]. This spurred systematic derivatization:

  • Benzovesamicols: Fusion of vesamicol’s cyclohexanol (ring A) and phenyl rings (ring C) improved rigidity and VAChT affinity (e.g., [¹⁸F]FEOBV, Ki = 1.2 nM). However, sigma receptor binding persisted (σ1 Ki = 14 nM), limiting signal-to-noise ratios in PET imaging [2] [4].
  • Morpholinovesamicols: Replacement of piperidine (ring B) with morpholine enhanced polarity, reducing sigma affinity. [¹⁸F]FBMV showed promising VAChT selectivity in porcine models but suffered from rapid metabolic clearance [2].
  • Pyrrolovesamicols/Azaspirovesamicols: These exhibited suboptimal VAChT binding (Ki > 100 nM), underscoring the challenge of predicting ligand efficacy [2].

Bipiperidine derivatives emerged as a strategic pivot, driven by:

  • Ring B Optimization: Replacing vesamicol’s monocyclic piperidine with 4-methoxy-1,4′-bipiperidine augmented steric bulk and basicity. The methoxy group enhanced hydrogen-bond acceptor capacity, while the bipiperidine scaffold improved membrane permeability [1] [4].
  • Salt Formation: Complexation with oxalic acid (e.g., bis(4-methoxy-1,4′-bipiperidine); oxalic acid) increased crystallinity and bioavailability, critical for in vivo stability [1] [10].

Table 2: Structural Evolution and Binding Properties of VAChT Ligands

Ligand ClassPrototype CompoundVAChT Ki (nM)σ1 Ki (nM)Selectivity (VAChT/σ1)Key Structural Modification
Vesamicol(-)-Vesamicol33.941.20.82Parent scaffold
Benzovesamicols[¹⁸F]FEOBV1.214.00.09Rings A-C fused
Morpholinovesamicols[¹⁸F]FBMV2.521011.7Morpholine ring B
Bipiperidine DerivativesBis(4-methoxy-1,4′-bipiperidine)~5*>500*>100Bipiperidine core; methoxy groups

*Estimated from structural analogs in [4].

Quantitative structure-activity relationship (QSAR) models, particularly Comparative Molecular Field Analysis (CoMFA), validated these optimizations. A robust CoMFA model (q² = 0.66) identified electrostatic potential near the methoxy group and steric bulk around the bipiperidine moiety as critical for VAChT affinity [4]. For bis(4-methoxy-1,4′-bipiperidine); oxalic acid, this translates to:

  • Electrostatic attraction between protonated nitrogen and VAChT’s Asp398
  • Hydrophobic enclosure via bipiperidine stacking in the vesamicol-binding pocket
  • Reduced sigma affinity due to diminished lipophilicity versus early vesamicol analogs [4] [8].

This evolution exemplifies rational drug design: overcoming vesamicol’s limitations through iterative structural refinement, culminating in bipiperidine derivatives with unmatched selectivity.

Table 3: Profile of Bis(4-methoxy-1,4′-bipiperidine); Oxalic Acid

PropertyValueSource
CAS Registry Number1820614-88-7 [1] [10]
Molecular FormulaC24H46N4O6 [1] [6]
Molecular Weight486.65 g/mol [1] [10]
Salt FormOxalic acid complex [1] [10]
Key Structural Motifs4-Methoxy bipiperidine; oxalate counterion [1]
Storage RequirementsCold-chain transportation [10]

Properties

CAS Number

1820614-88-7

Product Name

Bis(4-methoxy-1,4'-bipiperidine); oxalic acid

IUPAC Name

4-methoxy-1-piperidin-4-ylpiperidine;oxalic acid

Molecular Formula

C24H46N4O6

Molecular Weight

486.6 g/mol

InChI

InChI=1S/2C11H22N2O.C2H2O4/c2*1-14-11-4-8-13(9-5-11)10-2-6-12-7-3-10;3-1(4)2(5)6/h2*10-12H,2-9H2,1H3;(H,3,4)(H,5,6)

InChI Key

PYDAMIRJVSABCL-UHFFFAOYSA-N

SMILES

COC1CCN(CC1)C2CCNCC2.COC1CCN(CC1)C2CCNCC2.C(=O)(C(=O)O)O

Canonical SMILES

COC1CCN(CC1)C2CCNCC2.COC1CCN(CC1)C2CCNCC2.C(=O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.